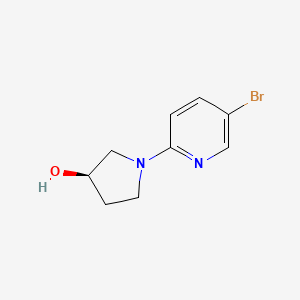
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
説明
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 5-bromopyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 243.10 g/mol. The specific stereochemistry of the compound may influence its interactions with biological targets, making it a candidate for further pharmacological evaluation.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, research indicates that similar pyrrolidine compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| This compound | E. coli | TBD |
2. Anticancer Activity
The anticancer properties of pyrrolidine derivatives have been explored in various cancer models. In vitro studies using A549 human lung adenocarcinoma cells have shown that certain pyrrolidine derivatives can induce cytotoxic effects, with some compounds exhibiting structure-dependent activity . The evaluation of cell viability post-treatment indicates that these compounds may serve as potential chemotherapeutic agents.
Table 2: Anticancer Activity Evaluation
| Compound Name | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | TBD |
3. Neuropharmacological Effects
Preliminary findings suggest that this compound may interact with neurotransmitter systems, indicating potential antidepressant properties . Further research is needed to elucidate the mechanisms behind these effects and their implications for treating mood disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of related pyrrolidine compounds, providing insights into their mechanisms of action:
- Antibacterial Mechanism : A study on related pyrrolidine derivatives demonstrated significant antibacterial activity attributed to structural features such as halogen substitutions . These findings suggest that the bromine atom in this compound might enhance its bioactivity.
- Cytotoxicity Assessment : In evaluating the cytotoxic effects on A549 cells, researchers found that certain structural modifications led to increased potency compared to standard chemotherapeutic agents like cisplatin . This highlights the importance of structural optimization in developing effective anticancer agents.
特性
IUPAC Name |
(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRFQXQWZRXLBR-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724446 | |
| Record name | (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690265-87-3 | |
| Record name | (3R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















